molecular formula C23H26ClN7O5 B1192253 Avanafil Metabolite M16

Avanafil Metabolite M16

Cat. No.: B1192253
M. Wt: 515.96
InChI Key: PRFBRQCNRFBCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil metabolite M16 is a major inactive metabolite of avanafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Avanafil is metabolized by the cytochrome P450 isoforms CYP3A4 and CYP2C to form this compound and avanafil metabolite M4 .

Chemical Reactions Analysis

Avanafil metabolite M16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Avanafil metabolite M16 has several scientific research applications:

Mechanism of Action

Avanafil metabolite M16 is an inactive metabolite and does not exert significant pharmacological effects. Avanafil, the parent compound, inhibits the cGMP-specific phosphodiesterase type 5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow to the penis .

Comparison with Similar Compounds

Avanafil metabolite M16 can be compared with other similar compounds such as:

    Sildenafil metabolite: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.

    Tadalafil metabolite: Known for its longer duration of action compared to avanafil.

    Vardenafil metabolite: Similar in action but with different pharmacokinetic properties.

This compound is unique due to its specific metabolic pathway and its role as an inactive metabolite, which distinguishes it from the active metabolites of other phosphodiesterase type 5 inhibitors .

Properties

Molecular Formula

C23H26ClN7O5

Molecular Weight

515.96

IUPAC Name

4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31)

InChI Key

PRFBRQCNRFBCHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avanafil metabolite M16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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